molecular formula C14H12N2OS B12164173 4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine

4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine

Cat. No.: B12164173
M. Wt: 256.32 g/mol
InChI Key: BWYGKIKTTARTNK-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that incorporates both thieno and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thieno[2,3-d]pyrimidine core structure is known to impart unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of formic acid or triethyl orthoformate .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including condensation reactions, chlorination, and nucleophilic substitution . The total yield of these processes can vary, but efficient methods have been developed to achieve satisfactory yields.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, thieno[3,4-d]pyrimidin-4(3H)-thione, a related compound, efficiently populates the long-lived and reactive triplet state, generating singlet oxygen with a high quantum yield . This photodynamic activity makes it a potential candidate for photodynamic therapy in cancer treatment. The compound’s ability to interact with DNA and RNA also suggests its potential as a nucleic acid probe .

Comparison with Similar Compounds

4-(3,4-Dimethylphenoxy)thieno[2,3-d]pyrimidine can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

4-(3,4-dimethylphenoxy)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C14H12N2OS/c1-9-3-4-11(7-10(9)2)17-13-12-5-6-18-14(12)16-8-15-13/h3-8H,1-2H3

InChI Key

BWYGKIKTTARTNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C3C=CSC3=NC=N2)C

Origin of Product

United States

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